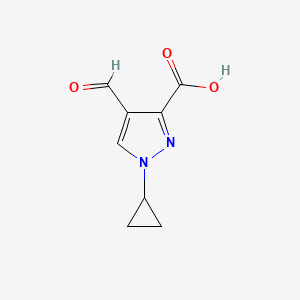![molecular formula C13H14ClNO4 B13205472 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorinated pentenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pentenoic acid moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling reaction: The protected amino group is then coupled with the chlorinated pentenoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the chlorinated pentenoic acid moiety can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a chlorinated pentenoic acid moiety
Propriétés
Formule moléculaire |
C13H14ClNO4 |
|---|---|
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
4-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
InChI |
InChI=1S/C13H14ClNO4/c1-9(14)7-11(12(16)17)15-13(18)19-8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
Clé InChI |
NCMRFTXDVNNIPJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


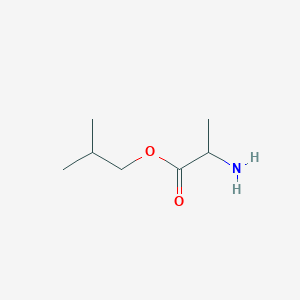
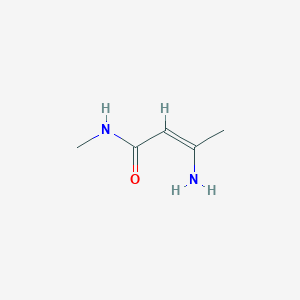
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

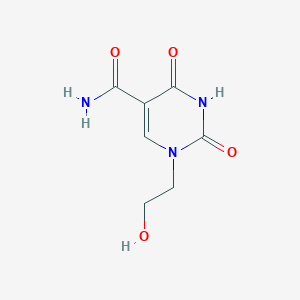
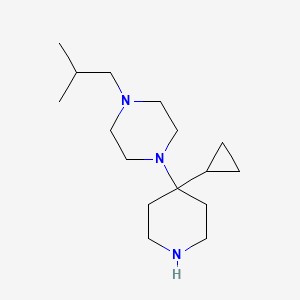
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
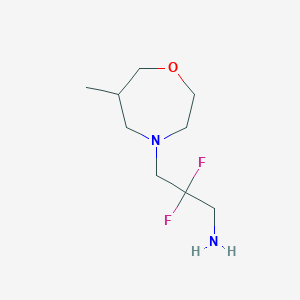
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
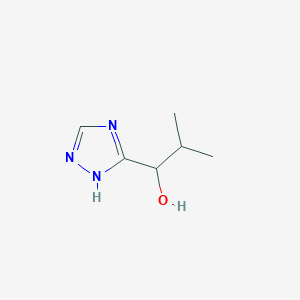
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
